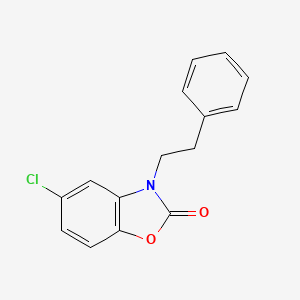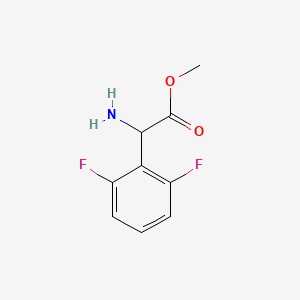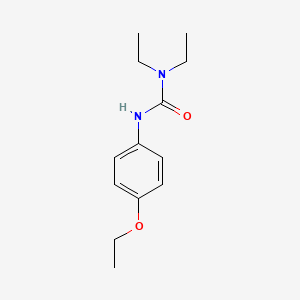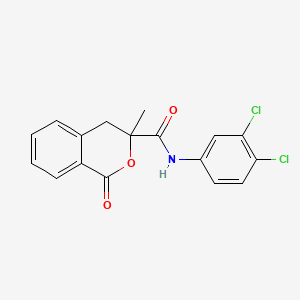
5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlor-3-(2-Phenylethyl)-1,3-benzoxazol-2(3H)-on ist eine chemische Verbindung, die zur Familie der Benzoxazole gehört. Benzoxazole sind heterocyclische Verbindungen, die sowohl Stickstoff als auch Sauerstoff in einem fünfgliedrigen Ring enthalten, der mit einem Benzolring verschmolzen ist. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein eines Chloratoms an der 5. Position und einer 2-Phenylethylgruppe an der 3. Position des Benzoxazolrings aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-3-(2-Phenylethyl)-1,3-benzoxazol-2(3H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Aminophenol mit 2-Phenylethylchlorid in Gegenwart einer Base, gefolgt von Chlorierung an der 5. Position unter Verwendung eines Chlorierungsmittels wie Thionylchlorid oder Phosphorpentachlorid.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-phenylethyl chloride in the presence of a base, followed by chlorination at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-3-(2-Phenylethyl)-1,3-benzoxazol-2(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Das Chloratom an der 5. Position kann durch andere Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriummethoxid in Methanol für nucleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Oxide oder Hydroxyl-Derivate.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter Benzoxazole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5-Chlor-3-(2-Phenylethyl)-1,3-benzoxazol-2(3H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten erforscht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-3-(2-Phenylethyl)-1,3-benzoxazol-2(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
5-Chlor-3-(2-Phenylethyl)-1,3-benzoxazol-2(3H)-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Chlor als auch von 2-Phenylethylgruppen einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C15H12ClNO2 |
|---|---|
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
5-chloro-3-(2-phenylethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-7-14-13(10-12)17(15(18)19-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI-Schlüssel |
JYGFIYTYMXCNLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone](/img/structure/B12125432.png)



![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)
![2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125466.png)
![3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12125470.png)





![Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12125514.png)
![{[(4-Bromophenyl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B12125522.png)
